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Compound of Interest

Compound Name: C16H10F4N2O

Cat. No.: B12173953

Get Quote

Compound Profile & Mechanism of Action
Chemical Name: 3-[[2-fluoro-N-(trifluoromethyl)anilino]methylidene]-1H-indol-2-one

(Representative Structure) Formula: C16H10F4N2O Molecular Weight: 322.26 g/mol

Classification: Small Molecule Tyrosine Kinase Inhibitor (TKI) Primary Target: Angiogenesis

pathways (VEGFR/PDGFR inhibition)

Mechanistic Pathway
C16H10F4N2O functions as an ATP-competitive inhibitor. By binding to the intracellular

catalytic domain of receptor tyrosine kinases (RTKs), it prevents autophosphorylation and

downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT), thereby inhibiting tumor cell

proliferation and angiogenesis.
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Figure 1: Mechanism of Action. C16H10F4N2O inhibits the ATP-binding pocket of VEGFR2,

halting downstream RAS/RAF and PI3K signaling cascades essential for tumor growth.
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Formulation Strategy (Solubility Optimization)
C16H10F4N2O is highly lipophilic (LogP > 3.5). Direct dissolution in saline or PBS will result in

precipitation and poor bioavailability. A co-solvent system is required.

Recommended Vehicle (Standard TKI Formulation)
This vehicle balances solubility with tolerability for intraperitoneal (IP) or oral gavage (PO)

administration.

Component Concentration (v/v) Function

DMSO (Dimethyl sulfoxide) 5%
Primary solvent (dissolves the

drug).

PEG 300 (Polyethylene glycol) 40% Co-solvent/Stabilizer.

Tween 80 (Polysorbate 80) 5%
Surfactant (prevents

precipitation).

Saline (0.9% NaCl) or ddH2O 50% Aqueous carrier (add last).

Preparation Protocol
Weighing: Accurately weigh the required amount of C16H10F4N2O powder.

Primary Dissolution: Add the calculated volume of 100% DMSO. Vortex vigorously or

sonicate at 37°C until the solution is completely clear. Do not proceed until fully dissolved.

Co-solvent Addition: Add PEG 300 and Tween 80. Vortex to mix.

Aqueous Phase: Slowly add warm (37°C) Saline or ddH2O dropwise while vortexing.

Note: If the solution turns cloudy (milky), the drug has precipitated. You may need to

increase the DMSO concentration to 10% or use a suspension vehicle (e.g., 0.5%

Methylcellulose + 0.1% Tween 80).

Sterilization: Pass through a 0.22 µm PES syringe filter (only if the solution is clear).
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In Vivo Dosage & Administration Protocol
Dose Ranging (Mouse Xenograft Models)
For efficacy studies in immunodeficient mice (e.g., BALB/c Nude or SCID) bearing

subcutaneous tumors.

Parameter Low Dose (Pilot)
High Dose
(Therapeutic)

MTD (Max
Tolerated)

Dosage 10 mg/kg 25 - 50 mg/kg > 75 mg/kg (Est.)

Route IP or PO IP or PO IP

Frequency Daily (QD) Daily (QD) Every 2 Days (Q2D)

Volume
10 mL/kg (200

µL/20g)
10 mL/kg 10 mL/kg

Starting Point: Begin with 25 mg/kg Daily (QD) via Intraperitoneal (IP) injection. This is the

standard efficacious dose for indolinone-based TKIs like SU5416.

Toxicity Monitoring: Weigh mice daily. If body weight loss exceeds 15%, reduce dose by 50%

or switch to Q2D dosing.

Experimental Workflow
This protocol ensures statistical rigor and data integrity.
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Figure 2: Experimental Timeline. Treatment must only begin once tumors reach a palpable,

vascularized size (100-150 mm³) to accurately assess anti-angiogenic effects.

Step-by-Step Administration Guide
Tumor Measurement: Measure tumor volume (

) using digital calipers.

Randomization: When tumors reach ~100 mm³, randomize mice into groups (Control vs.

Treatment) to ensure equal average tumor volume at Day 0 of treatment.

Dosing:

Warm the formulation to room temperature.

Restrain the mouse securely.

IP Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum.

Oral Gavage: Use a flexible feeding needle (20G) to deliver directly to the stomach.

Data Logging: Record tumor volume and body weight every 2-3 days.

Endpoint Analysis & Validation
To prove the compound is working via the proposed mechanism (VEGFR inhibition), you must

validate the pharmacodynamics (PD) in the tumor tissue.

Immunohistochemistry (IHC)
Target:CD31 (PECAM-1).

Expectation: Treatment group should show significantly reduced Microvessel Density (MVD)

compared to vehicle control.

Apoptosis Marker:Cleaved Caspase-3 (should be elevated in treatment group).

Western Blotting (Signaling Validation)
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Harvest tumor tissue 2-4 hours after the final dose to capture inhibition status.

Primary Readout: Reduced phosphorylation of VEGFR2 (p-VEGFR2).

Downstream Readout: Reduced p-ERK1/2 and p-AKT.

Control: Total VEGFR2, Total ERK, Beta-Actin.
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Disclaimer: This guide assumes C16H10F4N2O refers to the research-grade indolinone kinase

inhibitor. Always verify the Certificate of Analysis (CoA) from your chemical supplier before in

vivo administration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b12173953?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12173953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

